molecular formula C10H11N3O3 B1437638 2-Hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1049873-38-2

2-Hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B1437638
CAS No.: 1049873-38-2
M. Wt: 221.21 g/mol
InChI Key: QIBUOSGDGUHTOB-UHFFFAOYSA-N
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Description

Chemical identity and nomenclature

This compound is systematically identified through multiple nomenclature systems that reflect its complex heterocyclic structure. According to the International Union of Pure and Applied Chemistry naming conventions, the compound is designated as 2-oxo-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, which accurately describes the oxidized form of the hydroxyl group and the branched alkyl substituent. The Chemical Abstracts Service has assigned the registry number 1049873-38-2 to this compound, providing a unique identifier for database searches and regulatory purposes.

The molecular formula C10H11N3O3 indicates the presence of ten carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 221.21 grams per mole. The compound exists under several synonymous names in chemical databases, including 2-hydroxy-6-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid and 6-isopropyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, reflecting different tautomeric forms and naming preferences across various research contexts.

The structural complexity of this compound is further illustrated through its simplified molecular-input line-entry system representation: CC(C)C1=C(N2C(=CC(=O)N2)N=C1)C(=O)O, which encodes the complete connectivity pattern and stereochemical information. The International Chemical Identifier key QIBUOSGDGUHTOB-UHFFFAOYSA-N provides an additional level of molecular identification that facilitates cross-referencing across different chemical databases and research platforms.

Position within the pyrazolopyrimidine compound family

The pyrazolopyrimidine family represents a diverse collection of heterocyclic compounds characterized by the fusion of pyrazole and pyrimidine ring systems, creating a rigid and planar molecular framework that serves as a privileged scaffold in medicinal chemistry. This compound belongs specifically to the pyrazolo[1,5-a]pyrimidine subclass, distinguished by the particular fusion pattern where the pyrazole nitrogen at position 1 connects to the pyrimidine carbon at position 5.

This structural arrangement creates a unique electronic environment that influences the compound's biological activity and chemical reactivity patterns. Pyrazolo[1,5-a]pyrimidines are notable for their potent protein kinase inhibitor activity, making them critical components in targeted cancer therapy research. The family encompasses various isomeric forms, including pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines, each offering distinct pharmacological profiles and synthetic accessibility.

Within the broader pyrazolopyrimidine classification, compounds sharing the [1,5-a] fusion pattern demonstrate remarkable versatility in drug discovery applications. These molecules have been extensively studied for their ability to inhibit key regulatory enzymes such as casein kinase 2, epidermal growth factor receptor, and various cyclin-dependent kinases. The specific substitution pattern of this compound, featuring the carboxylic acid moiety at position 7 and the isopropyl group at position 6, positions it among the more heavily functionalized members of this family, potentially enhancing its binding affinity and selectivity for target proteins.

Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can act as both adenosine triphosphate-competitive and allosteric inhibitors, with the specific binding mode influenced by the nature and position of substituent groups. The hydroxyl group at position 2 in the target compound contributes to hydrogen bonding interactions with target proteins, while the carboxylic acid functionality provides additional binding affinity through ionic interactions and hydrogen bonding networks.

Historical development and research significance

The historical development of this compound research can be traced through the broader evolution of pyrazolopyrimidine chemistry, which has undergone significant advancement since the early 2000s. The initial recognition of pyrazolo[1,5-a]pyrimidines as privileged scaffolds emerged from structure-activity relationship studies that identified these fused heterocycles as potent inhibitors of protein kinases involved in cancer progression.

Early synthetic methodologies for pyrazolo[1,5-a]pyrimidine derivatives relied on conventional heating methods and extended reaction times, often requiring six hours or more to achieve satisfactory yields. The synthesis typically involved cyclization reactions between aminopyrazoles and β-ketoesters, followed by subsequent functionalization steps to introduce specific substituents such as the carboxylic acid group and isopropyl moiety. These foundational synthetic approaches established the groundwork for more sophisticated methods that would later enable the preparation of highly functionalized derivatives.

The research significance of this compound became more apparent with the development of advanced screening methodologies that identified pyrazolo[1,5-a]pyrimidines as selective inhibitors of casein kinase 2, a protein kinase frequently overexpressed in various cancer types. Crystallographic studies revealed the canonical type-I binding mode of these compounds within the adenosine triphosphate binding site, providing crucial structural insights that guided further optimization efforts. The development of isothermal titration calorimetry techniques allowed researchers to quantify binding thermodynamics, revealing dissociation constants in the nanomolar range for optimized derivatives.

Contemporary research has expanded the scope of pyrazolo[1,5-a]pyrimidine applications beyond cancer therapy to include anti-inflammatory, antitubercular, antiviral, and antidiabetic activities. The compound class has also found applications in treating osteoporosis and neurological disorders, demonstrating the broad therapeutic potential of this chemical scaffold. Recent investigations have incorporated green chemistry approaches and microwave-assisted synthesis methods to improve the environmental sustainability and efficiency of compound preparation.

The integration of palladium-catalyzed cross-coupling reactions and click chemistry has enabled the introduction of diverse functional groups, significantly enhancing the structural diversity and biological activity profiles of pyrazolo[1,5-a]pyrimidine derivatives. These methodological advances have facilitated the development of compound libraries for high-throughput screening applications, accelerating the identification of lead compounds with improved selectivity and potency profiles.

Structural characteristics and chemical classification

The structural architecture of this compound reflects a sophisticated arrangement of functional groups within a rigid bicyclic framework that imparts unique chemical and biological properties. The core pyrazolo[1,5-a]pyrimidine system consists of a six-membered pyrimidine ring fused to a five-membered pyrazole ring, creating a planar aromatic system with delocalized π-electron density. This planarity facilitates π-π stacking interactions with aromatic amino acid residues in protein binding sites, contributing significantly to the compound's biological activity.

The isopropyl substituent at position 6 introduces a branched aliphatic component that extends into hydrophobic regions of target protein binding sites. This three-carbon branched alkyl group, with the systematic name propan-2-yl, provides favorable van der Waals interactions while maintaining sufficient steric bulk to enhance binding selectivity. The positioning of this substituent adjacent to the fused ring system creates a specific three-dimensional profile that influences the compound's overall molecular recognition properties.

The carboxylic acid functionality at position 7 represents a critical structural element that contributes both to binding affinity and aqueous solubility characteristics. This polar functional group can participate in ionic interactions with positively charged amino acid residues and form multiple hydrogen bonds with protein targets. The carboxylic acid moiety also influences the compound's pharmacokinetic properties, potentially affecting absorption, distribution, and elimination processes.

The hydroxyl group at position 2, which can exist in tautomeric equilibrium with the corresponding ketone form, provides additional hydrogen bonding capability and influences the electronic distribution within the heterocyclic system. This functional group contributes to the compound's overall polarity and can participate in intramolecular hydrogen bonding that stabilizes specific conformational arrangements.

Chemical classification of this compound places it within multiple overlapping categories based on its structural features and biological activities. As a heterocyclic compound containing nitrogen atoms within ring systems, it belongs to the broader class of nitrogen-containing heterocycles. More specifically, it is classified as a bicyclic fused heterocycle due to the merged pyrazole and pyrimidine rings. The presence of the carboxylic acid functional group classifies it as a carboxylic acid derivative, while the hydroxyl substituent adds classification as a phenolic compound in its enol tautomeric form.

From a pharmacological perspective, the compound is classified as a small molecule protein kinase inhibitor, with particular relevance to casein kinase 2 inhibition. The structural features that enable this biological activity include the flat aromatic system for hinge region binding, the carboxylic acid for additional binding interactions, and the specific substitution pattern that provides selectivity among different kinase targets. The combination of these structural elements creates a molecular architecture optimized for specific protein-compound interactions while maintaining favorable drug-like properties.

Property Value Source
Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
CAS Registry Number 1049873-38-2
PubChem CID 28819365
IUPAC Name 2-oxo-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
InChI Key QIBUOSGDGUHTOB-UHFFFAOYSA-N
Ring System Pyrazolo[1,5-a]pyrimidine
Functional Groups Carboxylic acid, hydroxyl/ketone, isopropyl

Properties

IUPAC Name

2-oxo-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-5(2)6-4-11-7-3-8(14)12-13(7)9(6)10(15)16/h3-5H,1-2H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBUOSGDGUHTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N2C(=CC(=O)N2)N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901137738
Record name 1,2-Dihydro-6-(1-methylethyl)-2-oxopyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049873-38-2
Record name 1,2-Dihydro-6-(1-methylethyl)-2-oxopyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049873-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-6-(1-methylethyl)-2-oxopyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H11N3O3
  • Molecular Weight : 221.21 g/mol

The compound features a pyrazolo-pyrimidine core which is significant for its interaction with various biological targets.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Protein Kinases : The compound has been studied for its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, it has shown selective inhibition against CDK9, a target in MYC-dependent cancers, enhancing therapeutic potential against malignancies characterized by dysregulated MYC expression .
  • Anthelmintic Activity : It has demonstrated significant efficacy against gastrointestinal nematodes by interacting with Slo-1 channels in nematodes, leading to paralysis and inhibition of these parasites at relatively low dosages .
  • Allosteric Modulation : The compound acts as an allosteric agonist for nicotinic acid receptor GPR109A, influencing pathways related to metabolism and inflammation .

Pharmacological Profile

The following table summarizes the pharmacological activities and properties of this compound:

Activity Effect/Outcome Reference
CDK9 InhibitionSelective inhibition with IC50 values in nM range
Anthelmintic ActivityEffective against helminths at low dosages
Allosteric AgonismModulates GPR109A receptor activity
Plasma StabilityHalf-life >360 min in various species

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anticancer Studies : A recent study evaluated the compound's efficacy against various cancer cell lines. It was found to significantly reduce proliferation in MYC-dependent tumors through CDK9 inhibition, suggesting potential as a therapeutic agent in oncology .
  • Veterinary Applications : Research into its anthelmintic properties has shown promising results for treating parasitic infections in livestock, indicating a broader application in veterinary medicine .
  • Metabolic Regulation : The modulation of GPR109A has implications for metabolic disorders, suggesting that this compound may play a role in managing conditions such as obesity and diabetes through its effects on lipid metabolism .

Comparison with Similar Compounds

Key Observations :

  • Position 7 Modifications : The target compound’s carboxylic acid group at C7 contrasts with esters (e.g., COOEt in CAS 841253-81-4) or halogens (e.g., Cl in CAS 1053656-37-3), which alter acidity and metabolic stability .
  • Isopropyl vs.
  • Hydroxyl Group at C2 : Unique to the target compound, this group enhances hydrogen-bonding capacity compared to methyl (CAS 1053656-37-3) or trifluoromethyl substituents .

Preparation Methods

Core Construction and Cyclization

A key step in the preparation is the condensation of aminopyrazole derivatives with activated 1,3-dicarbonyl electrophiles or equivalents. For example, condensation of 5-amino-1H-pyrazole with ethyl 3-ethoxyacrylate under basic conditions yields the pyrazolo[1,5-a]pyrimidine core ester intermediate. This intermediate is then hydrolyzed to the corresponding carboxylic acid at the 7-position.

Introduction of the 6-Isopropyl Group

The 6-position substitution with an isopropyl group can be achieved through selective alkylation or by using appropriately substituted electrophilic reagents during the cyclization step. Literature indicates that methyl substitution at the 6-position significantly enhances biological activity, suggesting that isopropyl substitution may follow similar synthetic logic, involving alkylation or substitution on the core.

Functionalization of the 2-Position (Hydroxy Group)

The 2-hydroxy group can be introduced by oxidation or hydrolysis of precursor groups during or after core formation. The hydroxy substitution at the 2-position is often installed by using hydroxylated intermediates or via post-cyclization modifications.

Ester Hydrolysis to Carboxylic Acid

Ester intermediates formed during the synthesis are hydrolyzed under acidic or basic conditions to yield the free carboxylic acid at the 7-position. Acidic hydrolysis is commonly used to avoid side reactions and maintain the integrity of sensitive substituents.

Salt Formation and Purification

The free acid form can be converted into pharmaceutically acceptable salts by reaction with stoichiometric amounts of bases such as sodium hydroxide, potassium carbonate, or organic amines like isopropylamine. These reactions are typically performed in aqueous or mixed aqueous-organic solvents, including ethanol or acetonitrile, to improve solubility and facilitate purification.

Representative Synthetic Route Example

Based on the patent WO2017081641A1 and related literature, a representative synthetic sequence is:

Step Reaction Description Reagents/Conditions Outcome
1 Condensation of 5-amino-1H-pyrazole with ethyl 3-ethoxyacrylate Basic conditions, ethanol, elevated temperature Formation of pyrazolo[1,5-a]pyrimidine ester intermediate
2 Hydrolysis of ester to carboxylic acid Acidic or basic aqueous medium 7-Carboxylic acid intermediate
3 Chlorination at 5-position (optional for further substitution) Phosphoryl chloride (POCl3) 5-Chloropyrazolo[1,5-a]pyrimidine derivative
4 Introduction of 6-isopropyl group Alkylation or substitution reactions 6-Isopropyl substituted core
5 Introduction of 2-hydroxy group Oxidation or hydrolysis 2-Hydroxy functionalization
6 Salt formation (optional) Reaction with bases (NaOH, isopropylamine) Pharmaceutically acceptable salts

Reaction Conditions and Yields

The yields for these steps vary depending on the exact reagents and conditions. For example, coupling reactions using activating agents such as HATU in polar aprotic solvents like 1-methyl-pyrrolidin-2-one have been reported with yields ranging from 9% to 18% for related pyrazolo[1,5-a]pyrimidine carboxylic acid derivatives.

Reaction Step Conditions Yield (%) Notes
Ester hydrolysis Acidic/basic aqueous medium Typically >80% (literature general) High yield, standard procedure
Coupling with amines (amide formation) HATU, N,N-diisopropylethylamine, NMP, 16 h 9–18% Moderate yield, requires purification
Chlorination POCl3, reflux High yield (literature) Enables further substitution
Alkylation (6-position) Alkyl halides or equivalents, base Variable, moderate to good Substitution selectivity critical

Research Findings and Optimization Notes

  • Introduction of methyl or alkyl groups at the 6-position significantly enhances biological activity and may improve synthetic tractability.
  • Suzuki–Miyaura cross-coupling is a key method for introducing substituents at the 5-position but may be challenging with certain boronic acids due to instability or coordination issues.
  • Protecting groups such as tert-butyl esters facilitate regioselective functionalization and are removed under acidic conditions to yield free acids.
  • Phototoxicity and solubility issues observed in some derivatives can be mitigated by careful choice of substituents and reaction conditions.
  • Salt formation enhances compound stability and bioavailability, with isopropylamine salts being common.

Summary Table of Key Preparation Steps

Step No. Transformation Reagents/Conditions Purpose Yield Range
1 Core formation by condensation 5-amino-1H-pyrazole + ethyl 3-ethoxyacrylate, base, ethanol, heat Build pyrazolo[1,5-a]pyrimidine core Moderate to high
2 Ester hydrolysis Acid/base aqueous medium Convert ester to carboxylic acid High
3 Chlorination (optional) POCl3, reflux Activate for substitution High
4 Alkylation at 6-position Alkyl halide, base Introduce isopropyl group Moderate
5 Hydroxy introduction at 2-position Oxidation/hydrolysis Install 2-hydroxy group Moderate
6 Salt formation Base (NaOH, isopropylamine), aqueous/organic solvent Improve stability and solubility Quantitative

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 2
2-Hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

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